EX-527 S-Enantiomer

Übersicht

Beschreibung

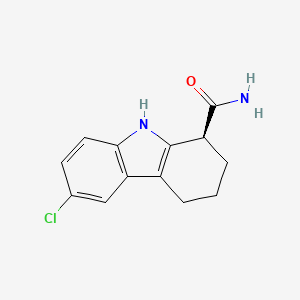

(S)-selisistat is a 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide that has S configuration It is the active enantiomer. It has a role as a Sir1 inhibitor. It is an enantiomer of a (R)-selisistat.

Wissenschaftliche Forschungsanwendungen

Inhibition von Sirtuinen

EX-527 S-Enantiomer ist dafür bekannt, Sirtuine zu hemmen, indem es ihren einzigartigen NAD±-abhängigen Deacetylierungsmechanismus nutzt . Sirtuine sind Proteine-Deacetylasen, die den Stoffwechsel und die Stressreaktionen regulieren. Sie gelten als attraktive Angriffspunkte für Medikamente, aber selektive Inhibitoren sind selten, und ihre Mechanismen sind größtenteils unbekannt .

Regulation des Stoffwechsels

Sirtuine, die durch this compound gehemmt werden, spielen eine entscheidende Rolle bei der Regulierung des Stoffwechsels . Durch die Hemmung dieser Enzyme könnte this compound möglicherweise verwendet werden, um Stoffwechselprozesse im Körper zu manipulieren.

Stressreaktion Management

Sirtuine regulieren auch Stressreaktionen . Daher könnte this compound möglicherweise in der Forschung im Zusammenhang mit Stressmanagement und verwandten Gesundheitszuständen eingesetzt werden.

Altern und altersbedingte Krankheiten

Sirtuine wurden in Alterungsprozesse und altersbedingte Krankheiten verwickelt . Die Hemmung von Sirtuinen durch this compound könnte wertvolle Einblicke in die Rolle dieser Enzyme bei der Alterung liefern und möglicherweise zur Entwicklung von Behandlungen für altersbedingte Krankheiten führen.

Chromosomenstabilität und Transkription

Die nuklearen Isoformen Sirt1, 6 und 7 regulieren Substrate, die an der Chromosomenstabilität und Transkription beteiligt sind . Durch die Hemmung dieser Enzyme könnte this compound möglicherweise in der Forschung im Zusammenhang mit genetischer Stabilität und Genexpression verwendet werden.

Regulation von Stoffwechselenzymen

Mitochondriale Sirt3, 4 und 5 regulieren Stoffwechselenzyme und Stressreaktionsmechanismen . Die Hemmung dieser Enzyme durch this compound könnte möglicherweise in der Forschung im Zusammenhang mit mitochondrialer Funktion und Energiestoffwechsel eingesetzt werden.

Wirkmechanismus

Target of Action

The primary target of EX-527 S-enantiomer, also known as (S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, (S)-selisistat, or (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, is SIRT1 , a member of the sirtuin family of proteins . Sirtuins are protein deacetylases that regulate metabolism and stress responses .

Mode of Action

This compound inhibits SIRT1 in a NAD±dependent manner . The compound binds to SIRT1, occupying the nicotinamide site and a neighboring pocket, and interacts with the ribose of NAD+ or the coproduct 2’-O-acetyl-ADP ribose . This interaction stabilizes the closed enzyme conformation, preventing product release .

Biochemical Pathways

The inhibition of SIRT1 by this compound affects various cellular processes, such as metabolism and stress responses . The nuclear isoforms Sirt1, 6, and 7 regulate substrates involved in chromosome stability and transcription . Mitochondrial Sirt3, 4, and 5 regulate metabolic enzymes and stress response mechanisms .

Pharmacokinetics

The compound’s interaction with its target sirt1 is known to be nad±dependent .

Result of Action

The result of this compound’s action is the inhibition of SIRT1’s enzymatic activity . This inhibition can have various effects on cellular processes, including metabolism and stress responses .

Action Environment

The action of this compound is influenced by the presence of NAD+, which is essential for the compound’s binding to SIRT1 . .

Biochemische Analyse

Biochemical Properties

EX-527 S-enantiomer interacts with Sirtuins, a family of protein deacetylases that regulate metabolism and stress responses . The compound potently inhibits Sirt1 and moderately inhibits Sirt3 . The inhibition requires NAD+, alone or together with acetylpeptide .

Cellular Effects

This compound has significant effects on various cellular processes. It regulates substrates involved in chromosome stability and transcription, and it also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a trimeric Sirtuin complex with a NAD±derived coproduct . The compound occupies the nicotinamide site and a neighboring pocket and contacts the ribose of NAD+ or of the coproduct 2’-O-acetyl-ADP ribose .

Temporal Effects in Laboratory Settings

It is known that the compound stabilizes the closed enzyme conformation, preventing product release .

Metabolic Pathways

This compound is involved in the metabolic pathways regulated by Sirtuins. These pathways involve various enzymes and cofactors .

Eigenschaften

IUPAC Name |

(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZYTVDVLBBXDL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848193-68-0 | |

| Record name | Selisistat, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848193680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SELISISTAT, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUD9R3TJV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

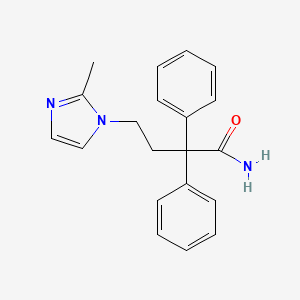

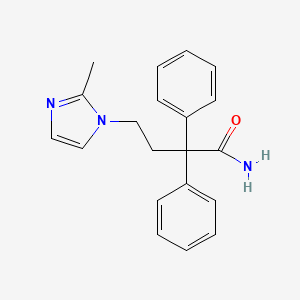

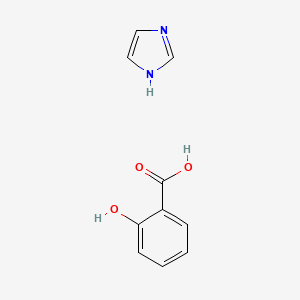

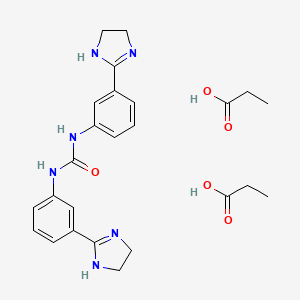

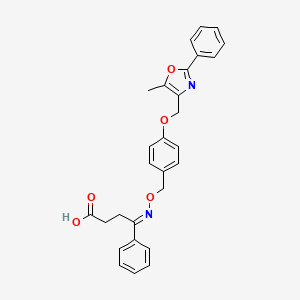

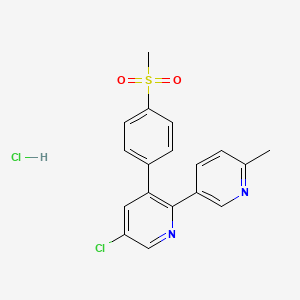

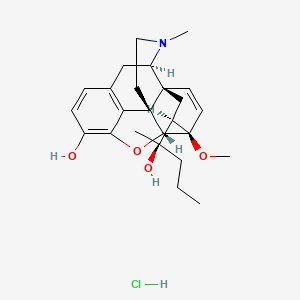

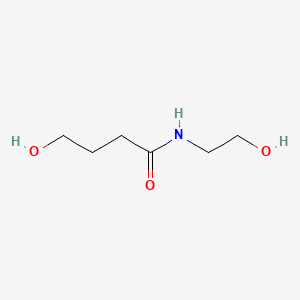

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)

![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)